Linezolid

Catalog No.
S533216
CAS No.
165800-03-3
M.F
C16H20FN3O4
M. Wt
337.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linezolid

CAS Number

165800-03-3

Product Name

Linezolid

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1

InChI Key

TYZROVQLWOKYKF-ZDUSSCGKSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Solubility

1.44e+00 g/L

Synonyms

100766, U, linezolid, linezolide, N-((3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide, PNU 100766, PNU-100766, PNU100766, U 100766, U-100766, U100766, Zyvox

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Description

The exact mass of the compound Linezolid is 337.14378 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3 mg/mlin water, 6.1x10+2 mg/l at 25 °c (est)1.44e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides. It belongs to the ontological category of oxazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

([1] Linezolid: a review of its properties, function, and use in critical care - National Institutes of Health (.gov) [PubMed Central]: ))

Linezolid in Scientific Research: Areas of Investigation

Due to its effectiveness against certain resistant strains, linezolid is being studied in various scientific research areas:

  • Treatment of Multidrug-Resistant Infections: Linezolid is one of the few antibiotics effective against bacteria resistant to vancomycin and methicillin, making it a valuable tool in combating healthcare-associated infections [2].

([2] Linezolid for the Treatment of Multidrug-Resistant, Gram-Positive Infections: Experience from a Compassionate-Use Program | Clinical Infectious Diseases | Oxford Academic - Oxford University Press [Oxford University Press]: )

  • Pharmacokinetic and Pharmacodynamic Studies: Researchers are investigating how linezolid is absorbed, distributed, metabolized, and excreted in the body. This information is crucial for optimizing the use of linezolid and ensuring it reaches therapeutic levels at the infection site [3].

([3] Safety of long-term use of linezolid: results of an open-label study - PMC - NCBI [National Institutes of Health (.gov)]: ))

  • Development of Resistance: Since overuse of antibiotics can lead to bacterial resistance, scientists are studying how bacteria develop resistance to linezolid. This research is critical for developing strategies to preserve the effectiveness of this important antibiotic [4].

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, first developed by the Upjohn Company in the late 1990s and approved by the United States Food and Drug Administration in 2000. It is primarily used to treat infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid operates by inhibiting bacterial protein synthesis, making it effective against a wide range of pathogenic bacteria .

Linezolid acts by inhibiting protein synthesis in bacteria. It binds to the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. This specific binding disrupts the initiation process, preventing bacteria from producing essential proteins for growth and survival [].

Linezolid's mechanism of action involves binding to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes. This binding prevents the formation of the functional 70S initiation complex necessary for protein synthesis, effectively halting bacterial growth. Unlike most other protein synthesis inhibitors that target elongation, linezolid inhibits the initiation phase, which contributes to its unique efficacy against resistant strains .

At physiological pH (7.4), linezolid exists in an uncharged state and has moderate water solubility (approximately 3 mg/mL). Its chemical structure is represented by the formula C₁₆H₂₀FN₃O₄, with a molecular weight of approximately 337.34 g/mol .

Linezolid exhibits both bacteriostatic and bactericidal properties depending on the type of bacteria. It is generally bacteriostatic against enterococci and staphylococci, while being bactericidal against streptococci. The drug's unique binding site on the ribosome minimizes cross-resistance with other antibiotic classes, making it a valuable option in treating multi-drug resistant infections . Furthermore, linezolid acts as a reversible, non-selective inhibitor of monoamine oxidase, which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine .

The synthesis of linezolid has evolved significantly since its discovery. Several methods have been reported in literature:

  • Original Method: Developed by Upjohn, this method involves lengthy processes using expensive reagents and low-temperature conditions but yields high-quality product .
  • Continuous Flow Synthesis: A more recent approach utilizes a seven-step continuous flow synthesis that allows for efficient production without intermediate purification. This method achieves a yield of approximately 73% in a total residence time of just 27 minutes .
  • Alternative Routes: Other routes have been explored that aim to reduce costs and enhance scalability while maintaining effective yields .

Linezolid is primarily utilized in clinical settings for treating serious infections caused by Gram-positive bacteria that are resistant to conventional antibiotics. Its applications include:

  • Treatment of pneumonia caused by resistant strains.
  • Management of skin and soft tissue infections.
  • Therapy for infections associated with surgical procedures.
  • Use in patients with compromised immune systems due to its bacteriostatic properties against certain pathogens .

Linezolid's interaction profile is notable due to its monoamine oxidase inhibition. This characteristic can lead to potentially dangerous interactions with other medications that affect serotonin levels, such as certain antidepressants or sympathomimetics. Clinicians must monitor patients closely for signs of serotonin syndrome when linezolid is used concomitantly with these agents . Additionally, resistance mechanisms in bacteria can arise due to mutations in the ribosomal RNA or through plasmid-mediated transfer of resistance genes .

Several compounds share similarities with linezolid in terms of structure or mechanism but differ significantly in their applications or resistance profiles:

CompoundClassMechanism of ActionUnique Features
ChloramphenicolAmphenicolInhibits protein synthesis during elongationBroad-spectrum activity but associated with toxicity
ClindamycinLincosamideInhibits protein synthesis at the 50S subunitPrimarily effective against anaerobic bacteria
TedizolidOxazolidinoneSimilar mechanism to linezolid but with improved potencyApproved for skin infections; less resistance reported
DaptomycinLipopeptideDisrupts bacterial membrane potentialEffective against Gram-positive bacteria

Linezolid's unique mechanism as an initiator inhibitor distinguishes it from these compounds, providing a critical option for treating resistant infections where others may fail .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White crystals from ethyl acetate and hexanes

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

337.14378429 g/mol

Monoisotopic Mass

337.14378429 g/mol

Heavy Atom Count

24

LogP

0.9
log Kow = 1.26 (est)
0.9

Appearance

Solid powder

Melting Point

181.5-182.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ISQ9I6J12J

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (80%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Linezolid is indicated in adults and children for the treatment of infections caused by susceptible Gram-positive bacteria, including nosocomial pneumonia, community-acquired pneumonia, skin and skin structure infections, and vancomycin-resistant _Enterococcus faecium_ infections. Examples of susceptible bacteria include _Staphylococcus aureus_, _Streptococcus pneumoniae_, _Streptococcus pyogenes_, and _Streptococcus agalactiae_. Linezolid is not indicated for the treatment of Gram-negative infections, nor has it been evaluated for use longer than 28 days.
FDA Label

Livertox Summary

Linezolid is an oxazolidinone class antibiotic that is used for serious or problematic infections caused by resistant enterococcal or staphylococcal organisms. Prolonged therapy with linezolid has been linked to rare instances of lactic acidosis and liver injury probably as a result of hepatic mitochondrial toxicity.

Drug Classes

Antiinfective Agents

Therapeutic Uses

Antibacterial
Intravenous and oral linezolid is indicated in the treatment of nosocomial pneumonia caused by methicillin-susceptible and methicillin resistant Staphylococcus aureus or penicillin-susceptible strains of Streptococcus pneumonia. /Included in US product labeling/
Intravenous and oral linezolid is indicated in the treatment of vancomycin-resistant Enterococcus faecium infections. /Included in US product labeling/
Oral linezolid is indicated in the treatment of uncomplicated skin and soft tissue infections caused by methicillin-susceptible strains of Staphylococcus aureus or Streptococcus pyogenes. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for LINEZOLID (16 total), please visit the HSDB record page.

Pharmacology

Linezolid is a synthetic antibacterial agent of a new class of antibiotics, the oxazolidinones, which has clinical utility in the treatment of infections caused by aerobic Gram-positive bacteria. The in vitro spectrum of activity of linezolid also includes certain Gram-negative bacteria and anaerobic bacteria. Susceptible organisms include methicillin- and vancomycin-resistant staphylococci, vancomycin-resistant enterococci, penicillin-resistant pneumococci and anaerobes. Oxazolidinones inhibit protein synthesis by binding at the P site at the ribosomal 50S subunit. Resistance to other protein synthesis inhibitors does not affect oxazolidinone activity, however rare development of oxazolidinone resistance cases, associated with 23S rRNA alterations during treatment have been reported. Linezolid inhibits bacterial protein synthesis through a mechanism of action different from that of other antibacterial agents; therefore, cross-resistance between linezolid and other classes of antibiotics is unlikely.
Linezolid is a synthetic oxazolidinone derivative, Linezolid selectively inhibits an early step in bacterial protein synthesis and affects blood pressure through monoamine oxidase inhibition. It is effective against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus strains, coagulase-negative Staphylococci, vancomycin-resistant Enterococci, and penicillin-resistant Streptococcus pneumoniae strains. (NCI04)

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX08 - Linezolid

Mechanism of Action

Linezolid exerts its antibacterial effects by interfering with bacterial protein translation. It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction, thereby preventing bacteria from dividing. Point mutations in the bacterial 23S rRNA can lead to linezolid resistance, and the development of linezolid-resistant _Enterococcus faecium_ and _Staphylococcus aureus_ have been documented during its clinical use. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.
Linezolid is a synthetic oxazolidinone anti-infective agent that is structurally unrelated to other anti-infectives commercially available in the US. In contrast to other anti-infectives that inhibit bacterial protein synthesis, linezolid acts early in translation by binding to a site on the bacterial 23S ribosomal RNA of the 50S subunit and preventing the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process.
Linezolid acts via inhibition of protein synthesis. It bind to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex. This step is essential for the bacterial translation process.
Linezolid is an oxazolidinone antibiotic that is increasingly used to treat drug-resistant, gram-positive pathogens. The mechanism of action is inhibition of bacterial protein synthesis. Optic and/or peripheral neuropathy and lactic acidosis are reported side effects, but the underlying pathophysiological mechanism has not been unravelled. Mitochondrial ultrastructure, mitochondrial respiratory chain enzyme activity /were studied/, and mitochondrial DNA (mtDNA) in muscle, liver, and kidney samples obtained from a patient who developed optic neuropathy, encephalopathy, skeletal myopathy, lactic acidosis, and renal failure after prolonged use of linezolid. In addition, mtDNA, respiratory chain enzyme activity, and protein amount in muscle and liver samples obtained from experimental animals that received linezolid or placebo /were evaluated/. In the patient, mitochondrial respiratory chain enzyme activity was decreased in affected tissues, without ultrastructural mitochondrial abnormalities and without mutations or depletion of mtDNA. In the experimental animals, linezolid induced a dose- and time-dependent decrease of the activity of respiratory chain complexes containing mtDNA-encoded subunits and a decreased amount of protein of these complexes, whereas the amount of mtDNA was normal. These results provide direct evidence that linezolid inhibits mitochondrial protein synthesis with potentially severe clinical consequences.

Vapor Pressure

6.9X10-11 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

165800-03-3

Absorption Distribution and Excretion

Linezolid is extensively absorbed following oral administration and has an absolute bioavailability of approximately 100%. Maximum plasma concentrations are reached within approximately 1 to 2 hours after dosing (Tmax) and range from 8.1-12.9 mcg/mL after single doses and 11.0-21.2 mcg/mL after multiple dosing. The absorption of orally administered linezolid is not significantly affected by co-administration with food and it may therefore be given without regard to the timing of meals.
Urinary excretion is the primary means by which linezolid and its metabolic products are excreted. Following the administration of a radiolabeled dose of linezolid under steady-state conditions, approximately 84% of radioactivity was recovered in the urine, of which approximately 30% is unchanged parent drug, 40% is the hydroxyethyl glycine metabolite, and 10% is the aminoethoxyacetic acid metabolite. Fecal elimination is comparatively minor, with no parent drug observed in feces and only 6% and 3% of an administered dose found in the feces as the hydroxyethyl glycine metabolite and the aminoethoxyacetic acid metabolite, respectively.
At steady-state, the volume of distribution of linezolid in healthy adults is approximately 40-50 liters.
Total clearance of linezolid is estimated to be 100-200 mL/min, the majority of which appears to be non-renal. Mean renal clearance is approximately 40 mL/min, which suggests net tubular reabsorption, while non-renal clearance is estimated to account for roughly 65% of total clearance, or 70-150 mL/min on average. Variability in linezolid clearance is high, particularly for non-renal clearance.
Distributed to well-perfused tissues; volume of distribution slightly lower in women than men. VolD (steady state) - 40 to 50 L.
AUC is lower for pediatric patients compared with adults and a wider variability of linezolid AUC cross all pediatric age groups as compared with adults. Most pre-term neonates less than 7 days of age (gestational age less than 34 weeks) have larger AUC values than many full-term neonates and older infants.
Linezolid was rapidly absorbed after p.o. dosing with an p.o. bioavailability of > 95% in rat and dog, and > 70% in mouse. Twenty-eight-day i.v./p.o. toxicokinetic studies in rat (20-200 mg kg(-1) day(-1)) and dog (10-80 mg kg(-1) day(-1)) revealed neither a meaningful increase in clearance nor accumulation upon multiple dosing. Linezolid had limited protein binding (<35%) and was very well distributed to most extravascular sites, with a volume of distribution at steady-state (V(ss)) approximately equal to total body water. Linezolid circulated mainly as parent drug and was excreted mainly as parent drug and two inactive carboxylic acids, PNU-142586 and PNU-142300. Minor secondary metabolites were also characterized. In all species, the clearance rate was determined by metabolism. Radioactivity recovery was essentially complete within 24-48 hr. Renal excretion of parent drug and metabolites was a major elimination route. Parent drug underwent renal tubular reabsorption, significantly slowing parent drug excretion and allowing a slow metabolic process to become rate-limiting in overall clearance. It is concluded that ADME data were relatively consistent across species and supported the rat and dog as the principal non-clinical safety species.
In two randomized, double-blind, placebo-controlled, dose-escalating trials, subjects were exposed either to oral (375, 500 or 625 mg) or intravenous (500 or 625 mg) linezolid or placebo twice daily. Serial blood and urine samples were obtained after the first- and multiple-dose administrations for up to 18 days. Non-compartmental pharmacokinetic analyses were used to describe the disposition of linezolid. Plasma linezolid concentrations and area under the concentration-time curves (AUC) increased proportionally with dose irrespective of the route of administration. Plasma linezolid concentrations remained above the MIC90 for susceptible target pathogens (4.0 mg/L) for the majority of the 12 hr dosing interval. Mean clearance, half-life and volume of distribution were similar irrespective of dose for both the oral and intravenous routes. Linezolid was well tolerated and the frequency of drug-related adverse events was similar between the linezolid and placebo groups. Oral and intravenous linezolid exhibit linear pharmacokinetics, with concentrations remaining above the target MIC90 /minimal inhibitory concentration/ for most of the dosing interval. These results support a twice-daily schedule for linezolid and demonstrate the feasibility of converting from intravenous to oral dosing without a dose adjustment.
For more Absorption, Distribution and Excretion (Complete) data for LINEZOLID (16 total), please visit the HSDB record page.

Metabolism Metabolites

Linezolid is primarily metabolized to two inactive metabolites: an aminoethoxyacetic acid metabolite (PNU-142300) and a hydroxyethyl glycine metabolite (PNU-142586), both of which are the result of morpholine ring oxidation. The hydroxyethyl glycine metabolite - the most abundant of the two metabolites - is likely generated via non-enzymatic processes, though further detail has not been elucidated. While the specific enzymes responsible for the biotransformation of linezolid are unclear, it does not appear to be subject to metabolism via the CYP450 enzyme system, nor does it meaningfully inhibit or induce these enzymes. Linezolid is, however, a reversible and non-selective inhibitor of monoamine oxidase enzymes.
In vitro studies have not shown that linezolid is metabolized by human cytochrome p450 enzymes. Linezolid does not inhibit the cytochrome p450 enzymes.
Linezolid is primarily metabolized via oxidation of the morpholine ring. Two inactive metabolites are formed: the aminoethoxyacetic acid metabolite and the hydroxyethyl glycine metabolite. The hydroxyethyl glycine metabolite is formed via a non-enzymatic chemical oxidation mechanism in vitro.
The drug is metabolized principally via oxidation to 2 inactive metabolites; an aminoethoxyacetic acid metabolite and a hydroxyethyl glycine metabolite. Linezolid is not metabolized to any measurable extent by the cytochrome p450 (CYP) enzyme system. Linezolid does not inhibit CYP isoenzymes 1A2, 2C9, 2C19, 2D6, 2E1, or 3A4 and is not an enzyme inducer, suggesting that the drug is unlikely to alter the pharmacokinetics of drugs metabolized by these enzymes.
In vitro studies were conducted to identify the hepatic enzyme(s) responsible for the oxidative metabolism of linezolid. In human liver microsomes, linezolid was oxidized to a single metabolite, hydroxylinezolid (M1). Formation of M1 was determined to be dependent upon microsomal protein and NADPH. Over a concentration range of 2 to 700 uM, the rate of M1 formation conformed to first-order (nonsaturable) kinetics. Application of conventional in vitro techniques were unable to identify the molecular origin of M1 based on the following experiments: a) inhibitor/substrates for various cytochrome P-450 (CYP) enzymes were unable to inhibit M1 formation; b) formation of M1 did not correlate (r(2) < 0.23) with any of the measured catalytic activities across a population of human livers (n = 14); c) M1 formation was not detectable in incubations using microsomes prepared from a baculovirus insect cell line expressing CYPs 1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5, and 4A11. In addition, results obtained from an in vitro P-450 inhibition screen revealed that linezolid was devoid of any inhibitory activity toward the following CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4). Additional in vitro studies excluded the possibility of flavin-containing monooxygenase and monoamine oxidase as potential enzymes responsible for metabolite formation. However, metabolite formation was found to be optimal under basic (pH 9.0) conditions, which suggests the potential involvement of either an uncharacterized P-450 enzyme or an alternative microsomal mediated oxidative pathway.
Linezolid is primarily metabolized by oxidation of the morpholine ring, which results in two inactive ring-opened carboxylic acid metabolites: the aminoethoxyacetic acid metabolite (A), and the hydroxyethyl glycine metabolite (B). Formation of metabolite B is mediated by a non-enzymatic chemical oxidation mechanism in vitro. Linezolid is not an inducer of cytochrome P450 (CYP) in rats, and it has been demonstrated from in vitro studies that linezolid is not detectably metabolized by human cytochrome P450 and it does not inhibit the activities of clinically significant human CYP isoforms (1A2, 2C9, 2C19, 2D6, 2E1, 3A4).
Linezolid is rapidly and extensively absorbed after oral dosing. Maximum plasma concentrations are reached approximately 1 to 2 hours after dosing, and the absolute bioavailability is approximately 100%. Linezolid is primarily metabolized by oxidation of the morpholine ring, which results in two inactive ring-opened carboxylic acid metabolites: the aminoethoxyacetic acid metabolite (A), and the hydroxyethyl glycine metabolite (A308). Half Life: 4.5-5.5 hours.

Wikipedia

Linezolid
Artemisinin

Drug Warnings

Myelosuppression (including anemia, leukopenia, pancytopenia, and thrombocytopenia) has been reported in patients receiving linezolid. In cases where the outcome is known, when linezolid was discontinued, the affected hematologic parameters have risen toward pretreatment levels. Complete blood counts should be monitored weekly in patients who receive linezolid, particularly in those who receive linezolid for longer than two weeks, those with pre-existing myelosuppression, those receiving concomitant drugs that produce bone marrow suppression, or those with a chronic infection who have received previous or concomitant antibiotic therapy. Discontinuation of therapy with linezolid should be considered in patients who develop or have worsening myelosuppression.
Lactic acidosis has been reported with the use of Zyvox. In reported cases, patients experienced repeated episodes of nausea and vomiting. Patients who develop recurrent nausea or vomiting, unexplained acidosis, or a low bicarbonate level while receiving zyvox should receive immediate medical evaluation.
Spontaneous reports of serotonin syndrome associated with the co-administration of Zyvox and serotonergic agents, including antidepressants such as selective serotonin reuptake inhibitors (SSRIs), have been reported. Where administration of Zyvox and concomitant serotonergic agents is clinically appropriate, patients should be closely observed for signs and symptoms of serotonin syndrome such as cognitive dysfunction, hyperpyrexia, hyperreflexia and incoordination. If signs or symptoms occur physicians should consider discontinuation of either one or both agents.
Peripheral and optic neuropathy have been reported in patients treated with Zyvox, primarily those patients treated for longer than the maximum recommended duration of 28 days. In cases of optic neuropathy that progressed to loss of vision, patients were treated for extended periods beyond the maximum recommended duration. Visual blurring has been reported in some patients treated with Zyvox for less than 28 days. If patients experience symptoms of visual impairment, such as changes in visual acuity, changes in color vision, blurred vision, or visual field defect, prompt ophthalmic evaluation is recommended. Visual function should be monitored in all patients taking Zyvox for extended periods (> or = 3 months) and in all patients reporting new visual symptoms regardless of length of therapy with Zyvox. If peripheral or optic neuropathy occurs, the continued use of Zyvox in these patients should be weighed against the potential risks.
For more Drug Warnings (Complete) data for LINEZOLID (18 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life is estimated to be between 5 and 7 hours.
... A significant although weak correlation between age and total body clearance was observed. The mean (+ or - SD) values for elimination half-life, total clearance and apparent volume of distribution were 3.0 + or - 1.1 hr, 0.34 + or - 0.15 liter/h/kg and 0.73 + or - 0.18 liter/kg, respectively. ...
The following are elimination half live values of linezolid doses in adults: 400 mg tablet (single dose) - 5.2 hours; 400 mg tablet every 12 hours - 4.69 hours; 600 mg tablet (single dose) - 4.26 hours; 600 mg tablet every 12 hours - 5.4 hours; 600 mg oral suspension (single dose) - 4.6 hours; 600 mg intravenous injection (single dose) - 4.4 hours; 600 mg intravenous injection every 12 hours - 4.8 hours;. Pediatrics ranging in age from greater than 7 days of age to 11 years of age have a shorter half-life compared with adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Analyte: linezolid; matrix: blood (plasma), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 251 nm; limit of quantitation: 10 ng/mL

Clinical Laboratory Methods

A method for determining linezolid concentration in human serum using micellar electrokinetic capillary chromatography by direct injection of serum is described. A borate buffer (pH 8.0) containing sodium dodecyl sulfate was used as a run buffer and detection of linezolid was performed at 250 nm (its absorption maximum). The migration time of linezolid was 5.5 min and the detection limit was 0.5 mg/l (S/N=3). The precision and accuracy of this method was good with no interference with the detection from bilirubin, hemoglobin and chyle of high concentrations. This provides a simple and easy method where samples of micro-quantity are used.

Interactions

Following coadministration with linezolid, minimal but statistically significant increases were observed in pseudoephedrine and phenylpropanolamine plasma concentrations; a minimal but statistically significant decrease was observed in dextrorphan (the primary metabolite of dextromethorphan) plasma concentrations. Increased blood pressure (BP) was observed following the coadministration of linezolid with either pseudoephedrine or phenylpropanolamine; no significant effects were observed with dextromethorphan. None of these coadministered drugs had a significant effect on linezolid pharmacokinetics. Minimal numbers of adverse events were reported. Potentiation of sympathomimetic activity by linezolid was judged not to be clinically significant, but patients sensitive to the effects of increased BP due to predisposing factors should be treated cautiously. No restrictions are indicated for the coadministration of dextromethorphan and linezolid.
To report 2 cases of serotonin toxicity (ST) associated with concomitant use of linezolid and serotonergic drugs and review previously published case reports. Case 1. A 38-year-old white female with cystic fibrosis treated with venlafaxine 300 mg/day for one year was prescribed linezolid 600 mg intravenously every 12 hours for treatment of methicillin-resistant Staphylococcus aureus (MRSA) pulmonary infection. She displayed symptoms of ST 8 days after the introduction of linezolid. The venlafaxine dosage was decreased to 150 mg/day, and symptoms gradually abated over 36 hours. Case 2. A 37-year-old male with multiple myeloma received citalopram 40 mg/day and trazodone 150 mg/day for anxiety-related disorders. Linezolid treatment with 600 mg orally twice daily was instituted for MRSA cellulitis. The following day, the patient developed anxiety, panic attacks, tremors, tachycardia, and hypertension that persisted throughout linezolid treatment. Symptoms finally waned 5 days after linezolid treatment was stopped.
Potential pharmacologic interaction (serotonin syndrome). Although serotonin syndrome was not reported during clinical trials with linezolid, there have been a limited number of postmarketing case reports of the syndrome in patients who received linezolid concurrently with or shortly after discontinuation of certain selective serotonin-reuptake inhibitors (SSRIs) (e.g., citalopram, paroxetine, sertraline). Clinicians should consider the possibility if signs and symptoms of serotonin syndrome (e.g., hyperpyrexia, cognitive dysfunction) occur in patients receiving such concomitant therapy. Some clinicians suggest that linezolid be used with caution in patients receiving SSRIs, and some suggest that SSRI therapy should be discontinued before linezolid is initiated and not reinitiated until 2 weeks after linezolid therapy is completed.
Toxicity resulting from excessive intra-synaptic serotonin, historically referred to as serotonin syndrome, is now understood to be an intra-synaptic serotonin concentration-related phenomenon. Recent research more clearly delineates serotonin toxicity as a discreet toxidrome characterized by clonus, hyper-reflexia, hyperthermia and agitation. Serotonergic side-effects occur with serotonergic drugs, and overdoses of serotonin re-uptake inhibitors (SRIs) frequently produce marked serotonergic side-effects, and in 15% of cases, moderate serotonergic toxicity, but not to a severe degree, which produces hyperthermia and risk of death. It is only combinations of serotonergic drugs acting by different mechanisms that are capable of raising intra-synaptic serotonin to a level that is life threatening. The combination that most commonly does this is a monoamine oxidase inhibitor (MAOI) drug combined with any SRI. There are a number of lesser-known drugs that are MAOIs, such as linezolid and moclobemide; and some opioid analgesics have serotonergic activity. These properties when combined can precipitate life threatening serotonin toxicity. Possibly preventable deaths are still occurring. Knowledge of the properties of these drugs will therefore help to ensure that problems can be avoided in most clinical situations, and treated appropriately (with 5-HT(2A) antagonists for severe cases) if they occur.
For more Interactions (Complete) data for LINEZOLID (12 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: El-Naggari M, El Nour I, Al-Nabhani D, Al Muharrmi Z, Gaafar H, Abdelmogheth
2: Kingsley J, Mehra P, Lawrence LE, Henry E, Duffy E, Cammarata SK, Pullman J. A
3: Echeverría-Esnal D, Retamero A, Pardos SL, Grau S. Severe thrombocytopenia
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5: Doern CD, Park JY, Gallegos M, Alspaugh D, Burnham CA. Investigation of
6: Srinivas NR, Syed M. Applicability of a Single Time Point Strategy for the
7: Balandin B, Lobo B, Orden B, Román F, García E, Martínez R, Valdivia M, Ortega
8: Cafini F, Nguyen le TT, Higashide M, Román F, Prieto J, Morikawa K. Horizontal
9: Bobylev I, Maru H, Joshi AR, Lehmann HC. Toxicity to sensory neurons and
10: Ishiwada N, Takaya A, Kimura A, Watanabe M, Hino M, Ochiai H, Matsui M,
11: Li H, Lu J, Liu J, Zhao Y, Ni X, Zhao S. Linezolid is Associated with
12: Guirao-Arrabal E, León-Ruíz L, Pérez-Sola MJ, Carrillo-Alascio PL.
13: Yılmaz PÖ, Mutlu NM, Sertçelik A, Baştuğ A, Doğu C, Kışlak S. Linezolid and
14: Banniettis N, Sharma R, Hand I, Peloquin CA, Kohlhoff S, Hammerschlag MR.
15: Pettit NN, Alonso V, Wojcik E, Anyanwu EC, Ebara L, Benoit JL. Possible
16: Yu HC, Pan CW, Xie QP, Zheng Y, Hu YZ, Lin YM. Simultaneous determination of
17: Libershteyn Y. Ethambutol/Linezolid Toxic Optic Neuropathy. Optom Vis Sci.
18: Mihic T, Chow I, Mabasa V. Linezolid Dosing in a Morbidly Obese Patient With
19: Brenciani A, Morroni G, Pollini S, Tiberi E, Mingoia M, Varaldo PE, Rossolini
20: Tian J, Xu ZL, Liu DH, Huang XJ, Liu KY, Chen H, Chen YY, Chen Y, Zhang XH,

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